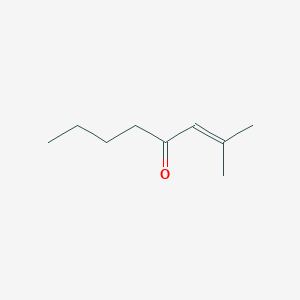
3-甲基噻吩-d3
描述
3-Methylthiophene-d3 is a deuterated derivative of 3-methylthiophene, a sulfur-containing heterocyclic compound. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of 3-Methylthiophene-d3 is C5H3D3S, and it has a molecular weight of approximately 101.185 Da .
科学研究应用
3-Methylthiophene-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用机制
Target of Action
3-Methylthiophene-d3 is a non-standard isotope with the molecular formula C5H3D3S Thiophene-based analogs, which include 3-methylthiophene-d3, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Biochemical Pathways
Thiophene-based analogs, including 3-Methylthiophene-d3, are known to affect various biochemical pathways due to their diverse biological effects . .
Pharmacokinetics
3-Methylthiophene-d3 is soluble in Chloroform, Dichloromethane, and Ethyl Acetate , which could potentially influence its absorption and distribution in the body.
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Action Environment
The action, efficacy, and stability of 3-Methylthiophene-d3 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in different environments . .
生化分析
Biochemical Properties
The biochemical properties of 3-Methylthiophene-d3 are not well-studied. It is known that thiophene derivatives, like 3-Methylthiophene-d3, can interact with various enzymes and proteins. For instance, thiophene derivatives are used in the synthesis of drugs and pesticides
Cellular Effects
The cellular effects of 3-Methylthiophene-d3 are not well-documented. Studies on similar thiophene derivatives suggest that they can influence cell function. For example, poly(3-methylthiophene) has been used in organic photovoltaic device applications
Molecular Mechanism
It is known that thiophene derivatives can undergo various chemical reactions, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can undergo various chemical reactions over time
Metabolic Pathways
It is known that thiophene derivatives can be involved in various chemical reactions, such as the Paal–Knorr reaction
Transport and Distribution
Studies on similar thiophene derivatives suggest that they can be transported and distributed within cells and tissues
Subcellular Localization
It is known that thiophene derivatives can interact with various subcellular structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-d3 typically involves the deuteration of 3-methylthiophene. One common method is the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
In an industrial setting, the production of 3-Methylthiophene-d3 follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 3-methylthiophene and the catalyst. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product .
化学反应分析
Types of Reactions
3-Methylthiophene-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert 3-Methylthiophene-d3 to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or alkylated thiophenes
相似化合物的比较
Similar Compounds
3-Methylthiophene: The non-deuterated analog of 3-Methylthiophene-d3, commonly used in organic synthesis and material science.
2-Methylthiophene: A structural isomer with the methyl group at the second position, used in similar applications.
Uniqueness
3-Methylthiophene-d3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide enhanced stability and distinct spectral properties, allowing for more precise and detailed studies compared to its non-deuterated counterparts .
属性
IUPAC Name |
3-(trideuteriomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGPZGAWFQWCZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480367 | |
| Record name | 3-Methylthiophene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108343-10-8 | |
| Record name | 3-Methylthiophene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)







